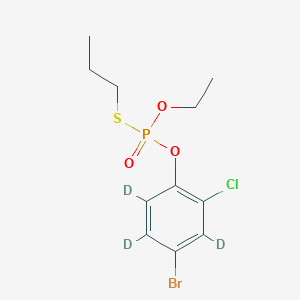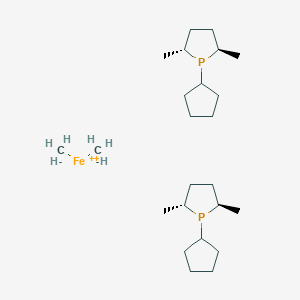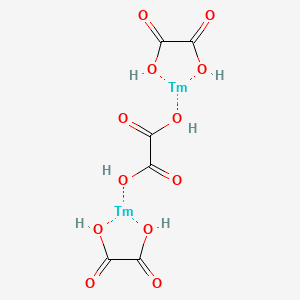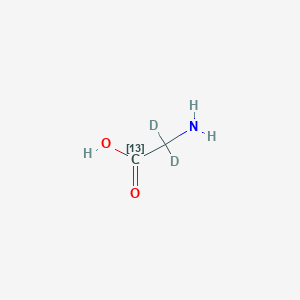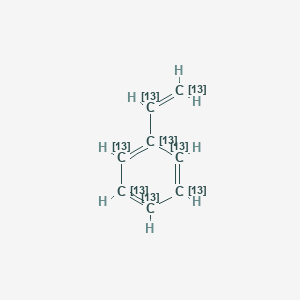
ethenyl(triphenyl)phosphanium;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of ethenyl(triphenyl)phosphanium;hydrobromide typically involves the reaction of triphenylphosphine with bromoethane. The process can be summarized as follows :
Reactants: Triphenylphosphine and bromoethane.
Solvent: Toluene.
Conditions: The reaction mixture is heated to 105-115°C and refluxed for 7.5-8.5 hours.
Isolation: The product is isolated by cooling the reaction mixture to room temperature, followed by centrifugation and washing with toluene.
This method is advantageous due to its simplicity, high yield, and high purity of the final product.
Analyse Des Réactions Chimiques
Ethenyl(triphenyl)phosphanium;hydrobromide undergoes several types of chemical reactions, including:
Wittig Reaction: It reacts with aldehydes and ketones to form alkenes.
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the phosphonium group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common reagents used in these reactions include aldehydes, ketones, and various solvents such as toluene and methanol. The major products formed are alkenes and substituted phosphonium salts.
Applications De Recherche Scientifique
Ethenyl(triphenyl)phosphanium;hydrobromide has a wide range of applications in scientific research :
Organic Synthesis: It is used in the synthesis of D-amino acids, cycloalkanoindolines, and other complex organic molecules.
Catalysis: The compound acts as a phase transfer catalyst in various organic reactions.
Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: The compound is employed in the preparation of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of ethenyl(triphenyl)phosphanium;hydrobromide primarily involves its role as a reagent in the Wittig reaction . The phosphonium ylide formed during the reaction acts as a nucleophile, attacking the carbonyl carbon of aldehydes or ketones to form a betaine intermediate. This intermediate then undergoes a [2+2] cycloaddition to form an oxaphosphetane, which subsequently decomposes to yield the desired alkene and a triphenylphosphine oxide byproduct.
Comparaison Avec Des Composés Similaires
Ethenyl(triphenyl)phosphanium;hydrobromide can be compared with other similar compounds such as ethyltriphenylphosphonium bromide and polymer-supported triphenylphosphine :
Ethyltriphenylphosphonium Bromide: Similar in structure but contains an ethyl group instead of an ethenyl group. It is also used in organic synthesis and catalysis.
Polymer-supported Triphenylphosphine: This compound is used in solid-phase synthesis and offers advantages such as ease of purification and recyclability.
The uniqueness of this compound lies in its specific application in the Wittig reaction, making it a valuable reagent for the synthesis of alkenes.
Propriétés
Formule moléculaire |
C20H19BrP+ |
|---|---|
Poids moléculaire |
370.2 g/mol |
Nom IUPAC |
ethenyl(triphenyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C20H18P.BrH/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h2-17H,1H2;1H/q+1; |
Clé InChI |
VRAYVWUMBAJVGH-UHFFFAOYSA-N |
SMILES canonique |
C=C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



